1-(3-Chloro-4-methylphenyl)piperidine
Overview
Description
1-(3-Chloro-4-methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment Potential
- Aurora Kinase Inhibition : A compound structurally related to 1-(3-Chloro-4-methylphenyl)piperidine has been identified as an inhibitor of Aurora A kinase, suggesting potential usefulness in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
- Anticancer Agents : Synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including this compound, has shown promise as anticancer agents (A. Rehman et al., 2018).
Molecular Structure and Analysis
- Crystal Structure Analysis : Studies on the crystal structure of compounds related to this compound provide insights into their molecular geometry, aiding in understanding their interactions and stability (R. Arulraj et al., 2019).
HIV-1 Inhibition
- CCR5 Antagonist : Research has shown the development of a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity, highlighting the potential role of related compounds in treating HIV-1 (S. Imamura et al., 2006).
Pain Management
- Analgesic Effects : Certain derivatives of this compound have been synthesized and studied for their analgesic effects, suggesting potential applications in pain management (A. Ahmadi et al., 2010).
Synthesis and Design
- Novel Syntheses : Innovative synthesis methods for compounds related to this compound have been explored, contributing to the development of new chemical entities with potential therapeutic applications (R. Arulraj et al., 2022).
Chemical Characterization
- Spectral and Theoretical Studies : Spectral and theoretical studies of piperidine derivatives provide valuable information on their electronic and molecular properties, aiding in the development of new drugs (S. Amala et al., 2019).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTFSKQEMUXBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650344 | |
Record name | 1-(3-Chloro-4-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-31-0 | |
Record name | 1-(3-Chloro-4-methylphenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-4-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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